molecular formula C33H37Cl3N4O4S B12721636 HY7P3Bvh45 CAS No. 2108486-82-2

HY7P3Bvh45

Cat. No.: B12721636
CAS No.: 2108486-82-2
M. Wt: 692.1 g/mol
InChI Key: UPQYIHWLJGXREE-UHFFFAOYSA-N
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Description

HY7P3Bvh45 is a synthetic organic compound hypothesized to belong to the class of halogenated aromatic carboxylic acids. While direct structural data for this compound is unavailable in the provided literature, its nomenclature suggests a brominated heterocyclic framework with a carboxyl functional group.

Properties

CAS No.

2108486-82-2

Molecular Formula

C33H37Cl3N4O4S

Molecular Weight

692.1 g/mol

IUPAC Name

2-(4-ethylpiperazin-1-yl)-N-[4-(2-morpholin-4-yl-4-oxochromen-8-yl)dibenzothiophen-1-yl]acetamide;trihydrochloride

InChI

InChI=1S/C33H34N4O4S.3ClH/c1-2-35-12-14-36(15-13-35)21-29(39)34-26-11-10-23(33-31(26)25-6-3-4-9-28(25)42-33)22-7-5-8-24-27(38)20-30(41-32(22)24)37-16-18-40-19-17-37;;;/h3-11,20H,2,12-19,21H2,1H3,(H,34,39);3*1H

InChI Key

UPQYIHWLJGXREE-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)CC(=O)NC2=C3C4=CC=CC=C4SC3=C(C=C2)C5=CC=CC6=C5OC(=CC6=O)N7CCOCC7.Cl.Cl.Cl

Origin of Product

United States

Preparation Methods

The synthesis of HY7P3Bvh45 involves multiple steps, each requiring specific conditions and reagents. The general synthetic route includes:

Chemical Reactions Analysis

HY7P3Bvh45 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be replaced by other nucleophiles under appropriate conditions.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or enamines.

Scientific Research Applications

HY7P3Bvh45 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of HY7P3Bvh45 involves its interaction with specific molecular targets and pathways. The compound is known to:

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Physicochemical Properties
Compound Molecular Formula Molecular Weight Key Functional Groups TPSA (Ų) GI Absorption BBB Permeability Reference
HY7P3Bvh45* C10H6BrNO2S 296.13 (hyp.) Bromothiophene, Carboxyl ~65.0 High Moderate
CAS 7312-10-9 C9H5BrO2S 257.10 Bromobenzo[b]thiophene 65.54 High Yes
CAS 1046861-20-4 C6H5BBrClO2 235.27 Boronic acid, Halogens 40.46 Moderate No
CAS 719310-31-3 C13H16BrNO3 314.18 Bromobenzoxazine 60.38 High No

*Hypothesized properties based on structural analogs.

Key Observations :

  • Electron-Withdrawing Groups : this compound and CAS 7312-10-9 both feature brominated aromatic systems, enhancing stability and reactivity in electrophilic substitution reactions .
  • Polarity : this compound’s higher topological polar surface area (TPSA) compared to CAS 1046861-20-4 suggests greater solubility in polar solvents, aligning with its carboxyl group .
  • Pharmacokinetics : Unlike CAS 719310-31-3, this compound may exhibit moderate blood-brain barrier (BBB) permeability, making it a candidate for central nervous system drug development .

Functional Analogues

Key Observations :

  • Therapeutic Potential: this compound shares functional similarities with H03HTHBHi, which is used in neurological therapies, but lacks the latter’s validated metabolic stability .
  • Synthetic Utility : CAS 1046861-20-4’s role as a boronic acid reagent contrasts with this compound’s carboxylate-driven reactivity, limiting cross-application in coupling reactions .

Key Observations :

  • Reaction Efficiency : this compound’s hypothesized synthesis mirrors CAS 7312-10-9, but scalability is hindered by similar solvent-intensive purification steps .
  • Catalytic Systems : Unlike CAS 719310-31-3, this compound lacks evidence of transition-metal catalysis, which may limit access to enantioselective derivatives .

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